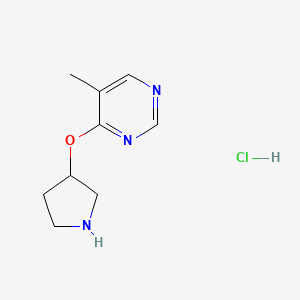

5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

CAS No.: 1713163-97-3

Cat. No.: VC4556295

Molecular Formula: C9H14ClN3O

Molecular Weight: 215.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1713163-97-3 |

|---|---|

| Molecular Formula | C9H14ClN3O |

| Molecular Weight | 215.68 |

| IUPAC Name | 5-methyl-4-pyrrolidin-3-yloxypyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C9H13N3O.ClH/c1-7-4-11-6-12-9(7)13-8-2-3-10-5-8;/h4,6,8,10H,2-3,5H2,1H3;1H |

| Standard InChI Key | WTRYYLVKMHTNPF-UHFFFAOYSA-N |

| SMILES | CC1=CN=CN=C1OC2CCNC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrimidine ring system () with a methyl group at position 5 and a pyrrolidine-linked ether group at position 4 (Figure 1). The hydrochloride salt enhances solubility and stability for experimental use .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.68 g/mol |

| IUPAC Name | 5-methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride |

| SMILES | CC1=CN=CN=C1OC2CCNC2.Cl |

| InChI Key | WTRYYLVKMHTNPF-UHFFFAOYSA-N |

Synthesis and Optimization

While explicit synthetic routes for this compound remain proprietary, analogous pyrimidine derivatives are typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example:

-

Pyrimidine Core Functionalization: A chloropyrimidine intermediate reacts with pyrrolidin-3-ol under basic conditions to form the ether linkage.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity .

Mechanism of Action and Biological Activities

Kinase Inhibition

The compound inhibits protein kinases involved in oncogenic signaling, such as cyclin-dependent kinases (CDKs) and Src family kinases. By binding to the ATP-binding pocket of these enzymes, it disrupts phosphorylation events critical for cell cycle progression and survival .

Key Findings:

-

CDK2 Inhibition: Structural analogs with thiophenethyl substituents exhibit values as low as 5.1 µM .

-

Src Kinase Suppression: Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 27f) demonstrate values of 3.5 nM, highlighting the scaffold’s versatility .

Antiproliferative Effects

In vitro studies on cancer cell lines (e.g., SH-SY5Y neuroblastoma) reveal dose-dependent growth inhibition. For instance, compound 26a, a structural relative, shows in neuroblastoma models .

Pharmacological Applications

Oncology

The compound’s kinase inhibitory profile positions it as a candidate for:

-

Targeted Cancer Therapy: Potentially synergizing with checkpoint inhibitors in tumors with dysregulated CDK/Src pathways .

-

Drug Discovery: Serving as a lead structure for optimizing bioavailability and selectivity .

Neurodegenerative Diseases

Emerging evidence links kinase dysregulation to Alzheimer’s and Parkinson’s diseases. While direct data on this compound are lacking, related pyrimidines show neuroprotective effects in preclinical models .

Analytical Characterization

Quality Control Methods

Nuclear Magnetic Resonance (NMR): Confirms structural integrity via and chemical shifts matching predicted patterns.

Mass Spectrometry (MS): Validates molecular weight () and purity .

Table 2: Analytical Techniques

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural verification |

| High-Resolution MS | Molecular weight confirmation |

| HPLC | Purity assessment (>95%) |

Future Directions and Challenges

ADME Optimization

Current limitations include undefined pharmacokinetic parameters (e.g., solubility, metabolic stability). Prodrug strategies, such as incorporating solubilizing groups (e.g., cyclodextrins), could enhance bioavailability .

Target Validation

Further studies are needed to map its kinase selectivity profile and off-target effects. Computational docking studies may guide structural refinements to improve binding affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume